molecular formula C8H15NO B1376627 Octahydroindolizin-2-ol CAS No. 90204-24-3

Octahydroindolizin-2-ol

Cat. No. B1376627
CAS RN: 90204-24-3
M. Wt: 141.21 g/mol
InChI Key: JNCBPYOPMRTLKR-UHFFFAOYSA-N
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Description

Octahydroindolizin-2-ol is a bacteriostatic agent that inhibits the synthesis of RNA and DNA, which in turn prevents protein synthesis . It has been shown to be effective against fungus and lactam, as well as unraveling ribonucleotide chains . The chemical analysis of this compound shows that it contains an n-oxide group and a methoxy group .


Molecular Structure Analysis

This compound contains total 26 bond(s); 11 non-H bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 nine-membered ring(s), 1 tertiary amine(s) (aliphatic), 1 hydroxyl group(s), 1 secondary alcohol(s), and 1 Pyrrolidine(s) .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 141.21 g/mol . It is a liquid at room temperature .

Scientific Research Applications

Glycosidase Enzyme Inhibition

Octahydroindolizin-2-ol, along with other polyhydroxy derivatives of octahydroindolizine, piperidine, and pyrrolidine, have been found in plants and microorganisms. These compounds show potential as potent and specific inhibitors of glycosidase enzymes in various organisms. This inhibition offers applications in agricultural and medical research areas (Fellows, 1986).

Synthesis Methodologies

There have been successful efforts in creating synthetic pathways for octahydroindolizine compounds. For instance, a dehydrative annulation strategy led to the construction of the octahydroindolizine framework, enabling the synthesis of pharmacologically important small molecules (Jammula et al., 2015). Furthermore, an enzymatic resolution method was developed for the homo-chiral synthesis of this compound, finding applications in the pharmaceutical industry (Zhang et al., 2017).

Pharmacological Importance

This compound serves as a precursor for other compounds with potential pharmacological significance. For example, the discovery of octahydroindenes as PAR1 antagonists, which include derivatives of this compound, has shown promise in medicinal chemistry (Lee et al., 2013).

Anti-Inflammatory Properties

Some octahydroindolizine alkaloids, closely related to this compound, have exhibited anti-inflammatory effects. These compounds have been tested for their inhibitory effects on nitric oxide production and shown potential in treating acute lung injuries (Hu et al., 2020).

Chemical Synthesis and Catalysis

Research into the synthesis of this compound and related compounds has broadened the understanding of chemical synthesis processes. For instance, the development of novel methodologies for constructing octahydroquinolizines and octahydroindolizines has expanded the toolbox available for synthetic chemists (Ihara et al., 1987).

Mechanism of Action

Octahydroindolizin-2-ol’s mechanism of action is related to its ability to inhibit the synthesis of RNA and DNA, which in turn prevents protein synthesis . It also has anti-viral properties, which are due to its ability to inhibit viral transcription by binding to viral RNA polymerase .

Safety and Hazards

Octahydroindolizin-2-ol is associated with certain hazards. It has been classified under GHS07 and carries the signal word 'Warning’ . The hazard statements associated with it are H315, H319, and H335 . Precautionary measures include avoiding release to the environment and wearing protective gloves, eye protection, and face protection .

properties

IUPAC Name

1,2,3,5,6,7,8,8a-octahydroindolizin-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c10-8-5-7-3-1-2-4-9(7)6-8/h7-8,10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNCBPYOPMRTLKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CC(CC2C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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